molecular formula C22H17N3O2S B3004660 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 1226447-57-9

3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B3004660
CAS No.: 1226447-57-9
M. Wt: 387.46
InChI Key: KWMYYNLSKJUCOM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic benzamide derivative featuring two pharmacologically significant moieties: a 1H-indole ring and a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold. The indole moiety is known for its role in modulating kinase activity and interacting with hydrophobic pockets in enzymes, while the tetrahydrobenzothiazole core contributes to conformational rigidity and binding affinity .

Properties

IUPAC Name

3-indol-1-yl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-19-10-4-8-17-20(19)28-22(23-17)24-21(27)15-6-3-7-16(13-15)25-12-11-14-5-1-2-9-18(14)25/h1-3,5-7,9,11-13H,4,8,10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMYYNLSKJUCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Synthesis of the Tetrahydrobenzo[d]thiazole Ring: This can be achieved through a cyclization reaction involving a thioamide and a suitable electrophile.

    Coupling Reaction: The final step involves coupling the indole and tetrahydrobenzo[d]thiazole intermediates with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name / ID Key Substituents/Modifications Kinase Inhibition (IC₅₀, µM) Anticancer Activity (GP% Inhibition) References
Target Compound : 3-(1H-Indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide Indole at benzamide C3; 7-oxo-tetrahydrobenzothiazole Not reported Not reported
4i : 4-(((6-(3-(4-Fluorophenyl)-1-propylureido)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)benzoic acid Fluorophenyl-ureido; propyl chain; carboxylic acid CK2α: 0.12; GSK3β: 1.4
4k : 4-(3-(2-((4-Carboxybenzyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-3-propylureido)benzoic acid Carboxybenzylamino; propylureido; benzoic acid CK2α: 0.18; GSK3β: 2.1
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide Ethylthio at benzamide C2; 5,5-dimethyl substitution
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Tetrahydrobenzothiazole; triazole-carboxylic acid LOX IMVI: 62.25%
2-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide Chloro at benzamide C2; 5,5-dimethyl substitution

Key Observations:

Kinase Inhibition: Compounds 4i and 4k exhibit potent CK2α inhibition (IC₅₀ < 0.2 µM), attributed to the ureido linker and carboxylic acid groups that enhance hydrogen bonding with kinase active sites . The target compound lacks these substituents, suggesting weaker or uncharacterized kinase activity. GSK3β inhibition is less pronounced in analogs (IC₅₀ > 1 µM), indicating selectivity challenges for dual kinase inhibitors .

Anticancer Activity: The triazole-carboxylic acid analog in demonstrates 62.25% growth inhibition (GP%) against LOX IMVI melanoma cells, likely due to the electron-withdrawing carboxylic acid group enhancing cellular uptake . The target compound’s indole group may offer similar benefits but requires empirical validation.

Substituent Effects: Ethylthio/Chloro Groups: Ethylthio (in ) and chloro (in ) substituents at the benzamide C2 position improve lipophilicity (logP ~1.1–1.3) but may reduce solubility compared to polar groups like carboxylic acids . 7-Oxo vs.

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 4i–4l , where tetrahydrobenzothiazol-2-amine intermediates are coupled with indole-containing benzoyl chlorides . Yields for such reactions range from 52–63% .

Biological Activity

The compound 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic derivative that combines an indole moiety with a benzo[d]thiazole structure. This combination is of significant interest in medicinal chemistry due to the biological activities associated with both indole and thiazole derivatives. This article reviews the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N2O2S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its potential as an anticancer agent and as a modulator of various biological pathways.

Anticancer Activity

Research indicates that compounds containing indole and thiazole scaffolds exhibit notable anticancer properties. For instance, studies have shown that related thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Key Findings:

  • Cytotoxicity: In vitro studies demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanism of Action: The compound has been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzamide and thiazole portions significantly influence biological activity. For example:

  • Substituents on the Indole Ring: The presence of electron-withdrawing groups enhances cytotoxicity.
  • Thiazole Modifications: Alterations in the tetrahydrobenzo[d]thiazole ring can affect binding affinity to target proteins.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Indole-Based Compounds:
    • A series of indole derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. One compound exhibited an IC50 value of 3.5 nM, showcasing the potential for indole derivatives in enzyme inhibition .
  • Thiazole Derivatives:
    • Thiazole derivatives have been extensively studied for their antimalarial activity. Modifications in the N-aryl amide group linked to thiazoles were found to enhance potency against Plasmodium falciparum .

Data Tables

Compound NameStructureActivityIC50 Value
3-(1H-indol-1-yl)-N-(7-oxo...StructureAnticancerTBD
Indole Derivative XStructureXanthine Oxidase Inhibitor3.5 nM
Thiazole Derivative YStructureAntimalarialTBD

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